1,2,4,5-Tetrazine, 3-(4-methylphenyl)-
CAS No.: 37385-31-2
Cat. No.: VC19642090
Molecular Formula: C9H8N4
Molecular Weight: 172.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37385-31-2 |
---|---|
Molecular Formula | C9H8N4 |
Molecular Weight | 172.19 g/mol |
IUPAC Name | 3-(4-methylphenyl)-1,2,4,5-tetrazine |
Standard InChI | InChI=1S/C9H8N4/c1-7-2-4-8(5-3-7)9-12-10-6-11-13-9/h2-6H,1H3 |
Standard InChI Key | XMOHKSLFQKGAEW-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=NN=CN=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 1,2,4,5-tetrazine ring substituted at the 3-position with a 4-methylphenyl group. The molecular formula is C₉H₈N₄, with a molecular weight of 172.19 g/mol . The SMILES notation CC1=CC=C(C=C1)C2=NN=CN=N2 and InChIKey XMOHKSLFQKGAEW-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereoelectronic features .
Table 1: Key Identifiers and Descriptors
Spectroscopic Characterization
Synthesis and Manufacturing
Industrial-Scale Production
Industrial synthesis would optimize reaction parameters (e.g., temperature, solvent, catalyst) to maximize yield and purity. Continuous flow reactors might be employed to enhance safety and efficiency, given the potentially exothermic nature of tetrazine formation .
Physicochemical Properties
Thermal Stability
Tetrazines are generally thermally labile due to their high nitrogen content. While decomposition temperatures for this specific derivative are unreported, analogous compounds decompose between 200–300°C, depending on substituents .
Solubility and Reactivity
The electron-deficient tetrazine ring confers high reactivity toward inverse electron-demand Diels-Alder (IEDDA) reactions. The 4-methylphenyl group enhances solubility in organic solvents (e.g., dichloromethane, THF) while slightly sterically shielding the reactive π-system .
Table 2: Comparative Reactivity of Tetrazine Derivatives
Reactivity and Chemical Behavior
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
The tetrazine ring undergoes rapid IEDDA reactions with strained dienophiles like trans-cyclooctenes (TCOs), forming stable bicyclic adducts. This reactivity is exploited in bioorthogonal labeling, where the tetrazine serves as a "click" handle for modifying biomolecules in living systems .
Photophysical Properties
Conjugation of the tetrazine to fluorophores results in fluorescence quenching via photoinduced electron transfer (PET). Reaction with dienophiles restores emission, enabling turn-on sensing applications .
Applications in Scientific Research
Bioorthogonal Chemistry
The compound’s fast IEDDA kinetics make it suitable for real-time imaging of cellular processes. For example, conjugating it to antibodies allows selective targeting of cancer biomarkers in vivo, with signal activation upon reaction with TCO-modified probes .
Energetic Materials
Tetrazines are investigated as high-energy-density materials (HEDMs) due to their nitrogen content. While this derivative’s explosive potential is unstudied, nitro-functionalized analogs (e.g., BTATz) exhibit detonation velocities exceeding 8,000 m/s .
Patent Landscape
The WIPO PATENTSCOPE database lists patents referencing this compound’s structure (Key: XMOHKSLFQKGAEW-UHFFFAOYSA-N), suggesting applications in drug delivery systems and polymer chemistry .
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